N-(2-methoxyphenethyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide N-(2-methoxyphenethyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 922047-28-7
VCID: VC6605814
InChI: InChI=1S/C21H23N3O4S2/c1-15-7-9-18(10-8-15)30(26,27)24-21-23-17(14-29-21)13-20(25)22-12-11-16-5-3-4-6-19(16)28-2/h3-10,14H,11-13H2,1-2H3,(H,22,25)(H,23,24)
SMILES: CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NCCC3=CC=CC=C3OC
Molecular Formula: C21H23N3O4S2
Molecular Weight: 445.55

N-(2-methoxyphenethyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide

CAS No.: 922047-28-7

Cat. No.: VC6605814

Molecular Formula: C21H23N3O4S2

Molecular Weight: 445.55

* For research use only. Not for human or veterinary use.

N-(2-methoxyphenethyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide - 922047-28-7

Specification

CAS No. 922047-28-7
Molecular Formula C21H23N3O4S2
Molecular Weight 445.55
IUPAC Name N-[2-(2-methoxyphenyl)ethyl]-2-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide
Standard InChI InChI=1S/C21H23N3O4S2/c1-15-7-9-18(10-8-15)30(26,27)24-21-23-17(14-29-21)13-20(25)22-12-11-16-5-3-4-6-19(16)28-2/h3-10,14H,11-13H2,1-2H3,(H,22,25)(H,23,24)
Standard InChI Key FIWYCLDIRDLOCR-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NCCC3=CC=CC=C3OC

Introduction

Chemical Structure and Characteristics

Molecular Architecture

The compound’s IUPAC name reflects its intricate structure: a thiazole ring (positions 2 and 4) is functionalized with a sulfonamide group at position 2 and an acetamide-linked methoxyphenethyl moiety at position 4. The molecular formula C₂₁H₂₃N₃O₄S₂ corresponds to a molecular weight of 445.55 g/mol . Key structural features include:

  • Thiazole core: A five-membered heterocycle with sulfur and nitrogen atoms, known for conferring metabolic stability and binding affinity.

  • Sulfonamide group: Enhances solubility and participates in hydrogen bonding, a common pharmacophore in enzyme inhibitors.

  • Methoxyphenethyl chain: Provides lipophilicity, influencing membrane permeability and pharmacokinetics.

Table 1: Fundamental Chemical Properties

PropertyValueSource
CAS Number922047-28-7
Molecular FormulaC₂₁H₂₃N₃O₄S₂
Molecular Weight (g/mol)445.55
DensityNot reported
Melting PointNot reported

Synthesis and Optimization

Synthetic Pathways

The synthesis of N-(2-methoxyphenethyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide typically employs multi-step strategies involving:

  • Thiazole Ring Formation: Cyclization of thioureas with α-halo ketones or esters, as described in thiazole syntheses .

  • Sulfonamide Incorporation: Reaction of 4-methylbenzenesulfonyl chloride with amine intermediates under basic conditions.

  • Acetamide Coupling: Ugi four-component reaction (4CR) or Schotten-Baumann acylation to attach the methoxyphenethyl group.

A representative protocol involves:

  • Condensation of 2-(4-methylphenylsulfonamido)thiazole-4-acetic acid with 2-methoxyphenethylamine using carbodiimide coupling agents (e.g., EDC/HOBt).

  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).

Industrial Scalability Challenges

Industrial production faces hurdles in optimizing yield and purity due to:

  • Steric hindrance from the methoxyphenethyl group, complicating coupling reactions.

  • Sensitivity of sulfonamide groups to acidic/basic conditions, necessitating pH-controlled environments.

Physicochemical and Spectroscopic Properties

Solubility and Stability

While empirical data are sparse, analog studies suggest:

  • Solubility: Moderate in polar aprotic solvents (e.g., DMSO, DMF) but poor in aqueous media, typical of sulfonamide-thiazole hybrids.

  • Stability: Susceptible to hydrolysis under strongly acidic (pH < 3) or basic (pH > 10) conditions, degrading via sulfonamide cleavage.

Spectroscopic Characterization

  • ¹H NMR: Signals at δ 2.4–2.6 ppm (methyl groups), δ 3.8 ppm (methoxy), and δ 7.1–7.8 ppm (aromatic protons).

  • MS (ESI+): Molecular ion peak at m/z 446.1 [M+H]⁺ .

Research Gaps and Future Directions

Unexplored Pharmacokinetics

  • ADMET profiling: No data on absorption, distribution, or cytochrome P450 interactions.

  • In vivo efficacy: Requires testing in xenograft models to validate anticancer potential.

Synthetic Chemistry Priorities

  • Catalytic asymmetric synthesis: To access enantiopure variants for structure-activity studies.

  • Continuous-flow synthesis: To enhance scalability and reduce reaction times.

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